molecular formula C19H20N4O2 B2390347 N-(2-methylphenyl)-2-(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)acetamide CAS No. 941933-84-2

N-(2-methylphenyl)-2-(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)acetamide

Cat. No.: B2390347
CAS No.: 941933-84-2
M. Wt: 336.395
InChI Key: UYIZLRFDWNSGFN-UHFFFAOYSA-N
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Description

N-(2-methylphenyl)-2-(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)acetamide is a synthetic organic compound. It belongs to the class of heterocyclic compounds, which are known for their diverse biological activities and applications in medicinal chemistry. This compound features a pyrazinoindazole core, which is often associated with various pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylphenyl)-2-(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)acetamide typically involves the following steps:

    Formation of the Pyrazinoindazole Core: This can be achieved through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and indazole intermediates.

    Acylation Reaction:

    Substitution Reaction: The 2-methylphenyl group can be introduced through a substitution reaction using a suitable aryl halide and a catalyst like palladium.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the acetamide group, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can target the pyrazinoindazole core, potentially leading to the formation of dihydro or tetrahydro derivatives.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction could produce various hydrogenated forms of the compound.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, compounds with a pyrazinoindazole core can interact with various enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methylphenyl)-2-(1-oxo-1,2-dihydroindazol-3-yl)acetamide
  • N-(2-methylphenyl)-2-(1-oxo-1,2,3,4-tetrahydroquinolin-3-yl)acetamide
  • N-(2-methylphenyl)-2-(1-oxo-1,2-dihydroisoquinolin-3-yl)acetamide

Uniqueness

N-(2-methylphenyl)-2-(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)acetamide is unique due to its specific structural features, such as the pyrazinoindazole core and the acetamide group. These features may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

N-(2-methylphenyl)-2-(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c1-13-6-2-4-8-15(13)20-17(24)12-22-10-11-23-18(19(22)25)14-7-3-5-9-16(14)21-23/h2,4,6,8,10-11H,3,5,7,9,12H2,1H3,(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYIZLRFDWNSGFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CN2C=CN3C(=C4CCCCC4=N3)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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